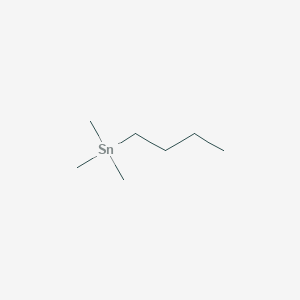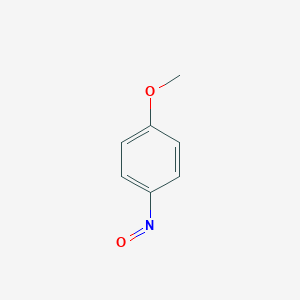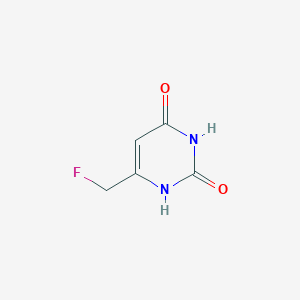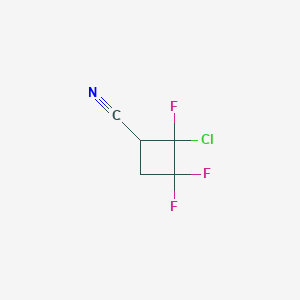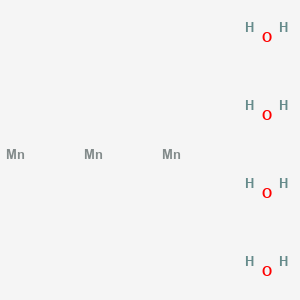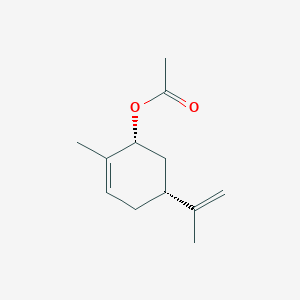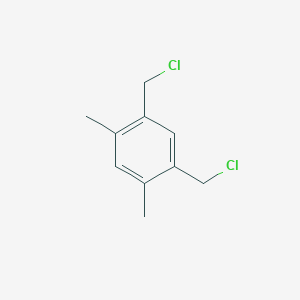
碲化铅
描述
Lead telluride (PbTe) is a binary compound consisting of lead and tellurium. It is a semiconductor material that crystallizes in the cubic rocksalt structure, with significant applications in thermoelectric devices due to its narrow band gap and high dielectric constants. The compound is notable for its very small optical direct energy gap located at the L point of the Brillouin zone, which is a characteristic shared with other lead salts such as PbS and PbSe. The inherent properties of PbTe, including its tendency to undergo structural phase transitions as indicated by strong temperature dependence of its dielectric constants, are of particular interest for both fundamental research and applications in energy conversion technologies (Bauer & Krenn, 1997).
Synthesis Analysis
Lead telluride can be synthesized through several methods, including solid-state techniques, hydrothermal reactions, and mechanical alloying. Solid-state reactions often utilize lead and tellurium oxide as reagents, leading to compounds with specific lead-oxide halide polyhedra connected to tellurium oxide groups (Porter & Halasyamani, 2003). Hydrothermal methods involve reactions between lead foil and tellurium powder, forming one-dimensional nanostructured PbTe via an in situ rolling-up mechanism (Zhang et al., 2005). Mechanical alloying provides an alternative low-temperature route to synthesize thermoelectric materials with good chemical homogeneity and distinct microstructural properties compared to conventional synthesis methods (Bouad, Marin-Ayral, & Tedenac, 1999).
Molecular Structure Analysis
The molecular structure of lead telluride features a cubic rocksalt lattice, with the crystal dynamics extensively studied through techniques such as inelastic neutron scattering. These studies help deduce parameters for models describing interatomic forces, including both rigid ion and shell models that account for ion polarizability. Despite challenges in modeling, detailed investigations have provided insights into the vibrational modes, thermal expansion, and the effects of doping on the lattice vibrations of PbTe (Cochran, Cowley, Dolling, & Elcombe, 1966).
Chemical Reactions and Properties
Lead telluride participates in a variety of chemical reactions, influenced by its composition and synthesis conditions. The compound exhibits n-type conductivity in stoichiometric and lead-excess states, while p-type conductivity is observed in tellurium-excess states. These conductivity characteristics are pivotal for its thermoelectric properties, which are closely related to the technological factors during synthesis (Dmytro et al., 2013).
Physical Properties Analysis
The physical properties of PbTe include its thermal and electrical conductivities, which are key to its use in thermoelectric applications. The material's ability to convert heat into electrical energy is significantly influenced by its microstructure, which can be tailored through various synthesis methods to optimize performance. Mechanical alloying and sintering techniques, for example, allow for the production of lead telluride with smaller grain sizes, enhancing its thermoelectric efficiency (Bouad, Marin-Ayral, & Tedenac, 2000).
Chemical Properties Analysis
The chemical properties of lead telluride, including its reactivity and stability, are influenced by its composition and synthesis conditions. Gaseous reactions involving lead oxides, tellurium oxide, and lead tellurates have been studied, providing valuable data on equilibrium constants, reaction enthalpies, and molecular parameters. These studies contribute to a deeper understanding of the compound's chemical behavior and its potential for various applications (Shugurov et al., 2016).
科学研究应用
热电发电机 (TEG)
碲化铅在太空旅行中有着悠久的历史,并且广泛应用于热电发电机 (TEG)。TEG 将热能直接转换为电能,使其在废热回收和能量收集方面具有重要价值。 PbTe 的优点包括 p 型和 n 型材料的良好可用性和约 2.0 的高热电品质因数 (ZT),这在已知的热电材料中是最高的 .
汽车排气废热回收
在地面应用中,例如汽车排气废热回收,基于 PbTe 的 TEG 具有巨大的潜力。然而,由于外部载荷(例如振动)和热波动产生的机械和热机械应力,耐久性仍然是一个挑战。 已经做出了改善机械性能的努力,以提高 TEG 在此类应用中的可靠性 .
放射性同位素热电发生器 (RTG)
NASA 已成功地在太空研究计划中使用基于碲化铅的 p 型和 n 型材料作为放射性同位素热电发生器。 这些发电机为长途任务提供可靠的能量,证明了 PbTe 适用于极端环境 .
中温发电
PbTe 因其适当的内在特性,成为中温范围(高达 450 °C)发电应用中出色的热电材料。 其高 ZT 值使其成为将废热转换为电能的诱人选择 .
合金化以增强机械性能
研究人员一直在探索将 PbTe 与其他元素合金化以改善其机械性能。例如,已经证明与钙合金化可以提高硬度和断裂强度,而不会显着影响热电性能。 已经证明了机械稳定的钠和钙共掺杂 PbTe 合金,其 ZT 在 650 K 以上超过 1.2 .
新兴研究领域
碲化铅以及硒化铅 (PbSe) 由于其作为热电材料的高效率,继续成为新兴研究领域。 无量纲品质因数 (zT) 表征其性能,正在进行的研究旨在进一步优化其性能 .
作用机制
Target of Action
Lead telluride (PbTe) is a compound of lead and tellurium . It is a narrow gap semiconductor with a band gap of 0.32 eV . The primary targets of PbTe are the thermoelectric materials, where it exhibits a high thermoelectric figure of merit (ZT) in certain temperature ranges . The optimal hole concentration for p-type PbTe is equal to (3–40) × 10^19 cm^−3, while for n-type PbTe, electron concentration is equal to (4–40) × 10^18 cm^−3 .
Mode of Action
PbTe interacts with its targets by optimizing electrical transport through charge carriers concentration engineering . It can be doped either n-type or p-type with appropriate dopants . Halogens are often used as n-type doping agents . Other n-type doping agents such as Bi2Te3, TaTe2, MnTe2, will substitute for Pb and create uncharged vacant Pb-sites . These vacant sites are subsequently filled by atoms from the lead excess and the valence electrons of these vacant atoms will diffuse through the crystal .
Biochemical Pathways
It’s worth noting that pbte’s low thermal conductivity is attributed to the scattering of longitudinal acoustic phonons by transverse optical phonons with large anharmonicity and small group velocity .
Pharmacokinetics
It has a thermal conductivity of 2 Wm^−1 K^−1 at 300 K , which can be used in thermoelectric power generation and energy conversion .
Result of Action
The primary result of PbTe’s action is the conversion of heat energy into electricity . This is due to its unique thermoelectric properties, which make it highly effective for this purpose . The efficiency of thermoelectric materials is typically assessed using the ZT value, a dimensionless quantity where σ, S, κ, and T represent electrical conductivity, Seebeck coefficient, thermal conductivity, and absolute temperature, respectively .
Action Environment
The performance of PbTe can be influenced by environmental factors such as temperature. For instance, PbTe is a mid-temperature thermoelectric (TE) material, which operates between 500 and 900 K . Its performance peaks at these temperatures, making it highly effective for converting heat energy into electricity . Furthermore, PbTe is characterized by stability and low thermal conductivity, which further enhances the efficiency of thermoelectric devices .
安全和危害
未来方向
属性
IUPAC Name |
tellanylidenelead | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pb.Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGWQDWYSQAFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te]=[Pb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PbTe | |
| Record name | Lead(II) telluride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lead(II)_telluride | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Lead telluride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lead_telluride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061663 | |
| Record name | Lead telluride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silver-grey solid; [Merck Index] | |
| Record name | Lead(II) telluride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2534 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1314-91-6 | |
| Record name | Lead telluride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lead telluride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead telluride (PbTe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead telluride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead telluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD TELLURIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1OG6OA4BJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




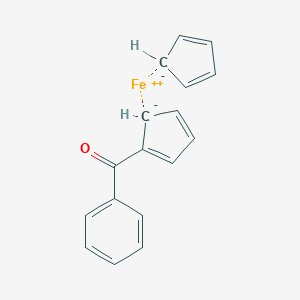

![2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid](/img/structure/B74599.png)
